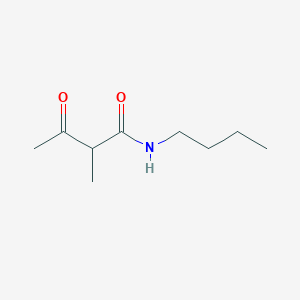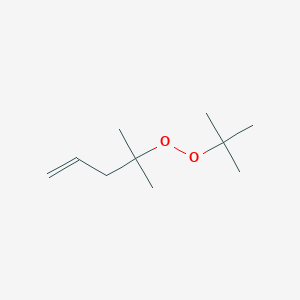
4-(tert-Butylperoxy)-4-methylpent-1-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(tert-Butylperoxy)-4-methylpent-1-ene is an organic peroxide compound characterized by the presence of a tert-butylperoxy group attached to a pentene backbone. This compound is notable for its use as a radical initiator in various chemical reactions, particularly in polymerization processes. Its structure allows it to decompose under specific conditions, releasing free radicals that can initiate chain reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(tert-Butylperoxy)-4-methylpent-1-ene typically involves the reaction of tert-butyl hydroperoxide with an appropriate alkene under controlled conditions. One common method is the acylation of tert-butyl hydroperoxide with an alkene in the presence of a catalyst. The reaction is usually carried out at elevated temperatures to facilitate the formation of the peroxide bond.
Industrial Production Methods
Industrial production of this compound often involves large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of high-boiling solvents and controlled temperature conditions are crucial to prevent premature decomposition of the peroxide.
Analyse Des Réactions Chimiques
Types of Reactions
4-(tert-Butylperoxy)-4-methylpent-1-ene primarily undergoes radical chain reactions due to the presence of the peroxide group. These reactions include:
Oxidation: The compound can act as an oxidizing agent, transferring oxygen to other substrates.
Reduction: Under certain conditions, it can be reduced to form tert-butyl alcohol and other by-products.
Substitution: The peroxide group can be substituted by other functional groups in the presence of suitable reagents.
Common Reagents and Conditions
Oxidation: Common reagents include oxygen or other peroxides, with reactions typically occurring at elevated temperatures.
Reduction: Reducing agents such as hydrogen or metal hydrides can be used.
Substitution: Halogenating agents or other nucleophiles can facilitate substitution reactions.
Major Products Formed
Oxidation: Products include oxidized organic compounds and tert-butyl alcohol.
Reduction: Major products are tert-butyl alcohol and the corresponding reduced alkene.
Substitution: Substituted alkenes and various organic by-products.
Applications De Recherche Scientifique
4-(tert-Butylperoxy)-4-methylpent-1-ene has a wide range of applications in scientific research:
Chemistry: Used as a radical initiator in polymerization reactions, aiding in the synthesis of polymers and copolymers.
Biology: Employed in studies involving oxidative stress and radical-induced damage to biological molecules.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of plastics, resins, and other polymeric materials due to its ability to initiate polymerization reactions efficiently.
Mécanisme D'action
The mechanism of action of 4-(tert-Butylperoxy)-4-methylpent-1-ene involves the homolytic cleavage of the peroxide bond under thermal or photochemical conditions. This cleavage generates free radicals, which can then initiate a chain reaction by abstracting hydrogen atoms from other molecules or adding to unsaturated bonds. The molecular targets include various organic substrates, leading to the formation of new chemical bonds and the propagation of the radical chain reaction.
Comparaison Avec Des Composés Similaires
Similar Compounds
Di-tert-butyl peroxide: Another organic peroxide with similar radical-initiating properties.
tert-Butyl peroxybenzoate: Used as a radical initiator in polymerization reactions, similar to 4-(tert-Butylperoxy)-4-methylpent-1-ene.
tert-Butyl hydroperoxide: A precursor in the synthesis of various organic peroxides, including this compound.
Uniqueness
This compound is unique due to its specific structure, which provides a balance between stability and reactivity. Its ability to generate free radicals efficiently makes it particularly valuable in polymerization processes and other radical-mediated reactions. Additionally, its relatively high thermal stability compared to other peroxides allows for safer handling and storage.
Propriétés
Numéro CAS |
91625-28-4 |
|---|---|
Formule moléculaire |
C10H20O2 |
Poids moléculaire |
172.26 g/mol |
Nom IUPAC |
4-tert-butylperoxy-4-methylpent-1-ene |
InChI |
InChI=1S/C10H20O2/c1-7-8-10(5,6)12-11-9(2,3)4/h7H,1,8H2,2-6H3 |
Clé InChI |
GRUUNRVUDIPILA-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OOC(C)(C)CC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


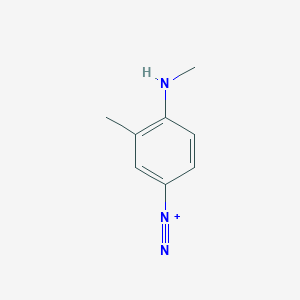
![1-Methyl-4-[2-(4-methylbenzene-1-sulfonyl)ethyl]pyridin-1-ium iodide](/img/structure/B14369014.png)
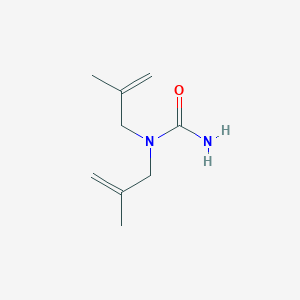

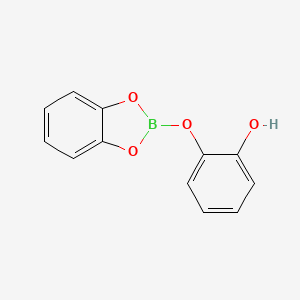
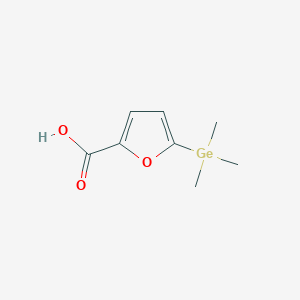
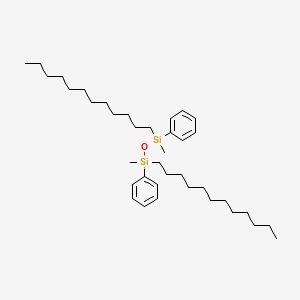
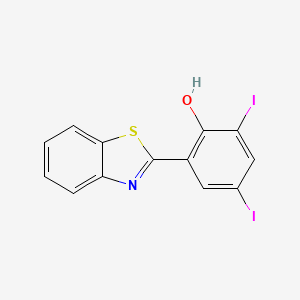
![5-{[(2-Hydroxyethyl)sulfanyl]methyl}pyrimidine-2,4(1H,3H)-dione](/img/structure/B14369064.png)

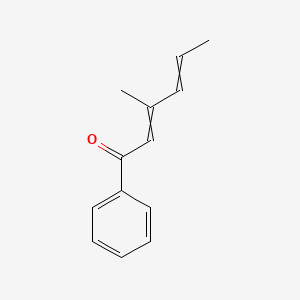
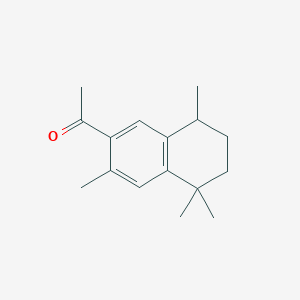
methanone](/img/structure/B14369092.png)
